
Dysprosium--nickel (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–nickel (1/1) is an intermetallic compound formed by the combination of dysprosium and nickel in a 1:1 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption capabilities, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–nickel (1/1) can be achieved through several methods, including:
Electrochemical Co-Reduction: Dysprosium and nickel ions are co-reduced on inert tungsten electrodes or active nickel electrodes in a molten eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at a temperature of 823 K.
Solid-State Reaction: Dysprosium and nickel powders are mixed in stoichiometric amounts and subjected to high-temperature annealing in an inert atmosphere. This method ensures the formation of a homogeneous intermetallic compound.
Industrial Production Methods: Industrial production of dysprosium–nickel (1/1) typically involves high-temperature metallurgical processes, such as vacuum induction melting or arc melting, to ensure the purity and homogeneity of the final product. These methods are preferred for large-scale production due to their efficiency and ability to control the composition and microstructure of the compound.
Chemical Reactions Analysis
Types of Reactions: Dysprosium–nickel (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide and nickel oxide when exposed to air or oxygen at elevated temperatures.
Reduction: Dysprosium–nickel (1/1) can be reduced back to its constituent metals using strong reducing agents such as hydrogen gas or carbon monoxide.
Substitution: The compound can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Common Reagents and Conditions:
Oxidation: Typically carried out in an oxygen-rich environment at temperatures above 500°C.
Reduction: Conducted in a reducing atmosphere, such as hydrogen gas, at temperatures around 800°C.
Substitution: Halogenation reactions are performed using halogen gases (e.g., chlorine, bromine) at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (DyX₃) and nickel halides (NiX₂), where X represents a halogen.
Scientific Research Applications
Dysprosium–nickel (1/1) has a wide range of applications in scientific research, including:
Magnetic Materials: Due to its high magnetic susceptibility, it is used in the development of advanced magnetic materials for data storage and magnetic refrigeration.
Nuclear Technology: Dysprosium’s ability to absorb thermal neutrons makes dysprosium–nickel (1/1) useful in nuclear reactor control rods and radiation shielding materials.
Sensor Technology: The compound is used in the fabrication of sensors for detecting humidity and other environmental parameters.
Mechanism of Action
The mechanism by which dysprosium–nickel (1/1) exerts its effects is primarily based on the unique properties of its constituent elements:
Magnetic Properties: Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound, making it suitable for applications in magnetic materials and devices.
Catalytic Activity: Nickel’s catalytic properties facilitate various chemical reactions, including hydrogenation and dehydrogenation, by providing active sites for reactant molecules.
Neutron Absorption: Dysprosium’s ability to absorb thermal neutrons makes the compound effective in nuclear applications, where it helps control nuclear reactions and provides radiation shielding.
Comparison with Similar Compounds
Dysprosium–iron (1/1): Similar to dysprosium–nickel (1/1), this compound also exhibits high magnetic susceptibility and is used in magnetic materials and nuclear technology.
Dysprosium–cobalt (1/1): This compound is known for its excellent magnetic properties and is used in the production of high-performance permanent magnets.
Nickel–lanthanum (1/1): This compound is used in catalysis and hydrogen storage applications due to its unique chemical properties.
Uniqueness of Dysprosium–nickel (1/1): Dysprosium–nickel (1/1) stands out due to its combination of high magnetic susceptibility, catalytic activity, and neutron absorption capabilities. This unique combination of properties makes it valuable in a wide range of applications, from magnetic materials and catalysis to nuclear technology and sensor development.
Properties
CAS No. |
12159-31-8 |
|---|---|
Molecular Formula |
DyNi |
Molecular Weight |
221.193 g/mol |
IUPAC Name |
dysprosium;nickel |
InChI |
InChI=1S/Dy.Ni |
InChI Key |
OHOKXYQPNYNEDY-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



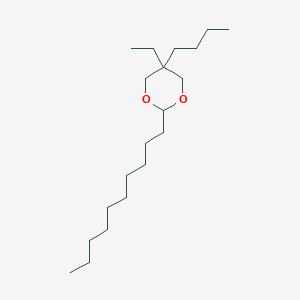
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
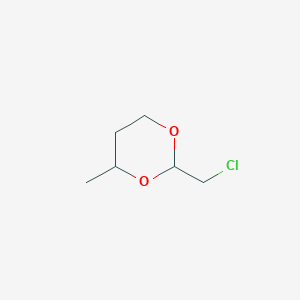
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
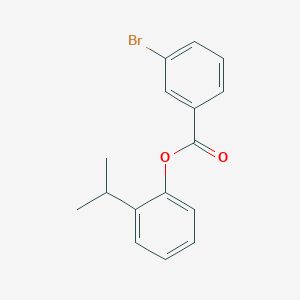

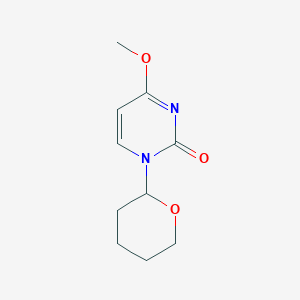
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)

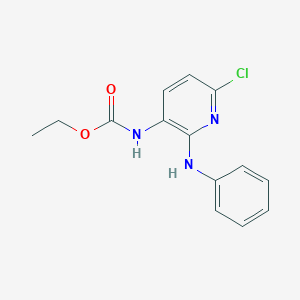
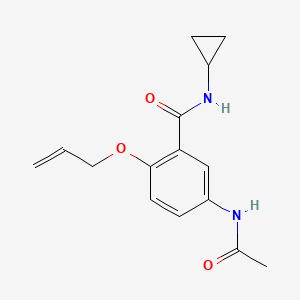
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
